10-Propoxydecanoic acid

概要

説明

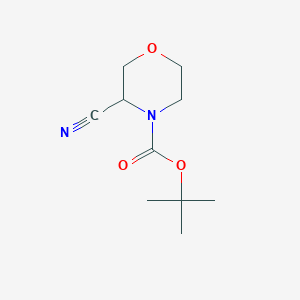

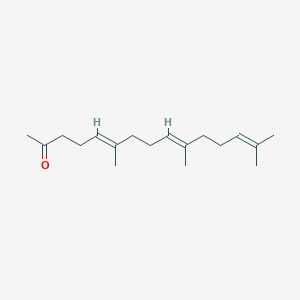

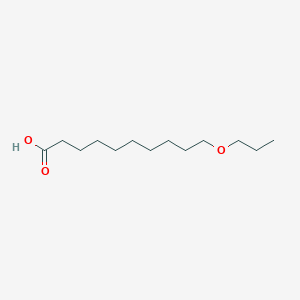

10-Propoxydecanoic acid, also known as 11-Oxatetradecanoic acid or 11-Oxymyristic acid, is a novel and potent oxygen-substituted analogue of myristic acid .

Molecular Structure Analysis

10-Propoxydecanoic acid has a molecular formula of C13H26O3 . Its structure includes a medium-chain fatty acid . The InChI representation of its structure isInChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) . Physical And Chemical Properties Analysis

10-Propoxydecanoic acid has a molecular weight of 230.34 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 12 . The exact mass is 230.18819469 g/mol .科学的研究の応用

Biochemical Research

10-Propoxydecanoic acid: is used in biochemical research due to its role as a Bronsted acid . As a molecular entity capable of donating a hydron to an acceptor, it’s instrumental in studying acid-base reactions at the molecular level. This compound’s behavior can help understand the biochemical pathways where such reactions are critical.

Analogue for Myristic Acid

This compound serves as a toxic analog for myristic acid, with an IC50 value of 14μM on KETRI 243 . It’s used in studies investigating the inhibition of enzymes that interact with myristic acid, which is vital for understanding the metabolic pathways involving fatty acids.

Molecular Entity Classification

In the classification of molecular entities, 10-Propoxydecanoic acid is categorized under several classes, such as organic molecular entity , carbon oxoacid , and medium-chain fatty acid . This classification aids in the organization and identification of compounds within chemical databases, facilitating research and discovery.

Lipid Research

As a medium-chain fatty acid, 10-Propoxydecanoic acid is significant in lipid research. It helps in exploring the properties and functions of lipids, especially in the context of cell membrane composition and lipid metabolism .

Organic Synthesis

In organic synthesis, 10-Propoxydecanoic acid is an important intermediate. It can be used to synthesize various esters and derivatives, which have applications in creating pharmaceuticals, agrochemicals, and other industrial chemicals .

Inhibitor Studies

This compound is also studied as an inhibitor due to its structural similarity to myristate. It’s used to explore the inhibition potential on various biochemical processes, which is crucial for the development of new drugs and therapeutic agents .

Safety and Hazards

作用機序

Target of Action

10-Propoxydecanoic acid, also known as compound 011, is a toxic myristate analog . The primary target of this compound is the Trypanosoma brucei , the protozoan parasite responsible for African sleeping sickness .

Mode of Action

The compound interacts with its target by inhibiting the incorporation of a single myristate into the GPI anchor of the variant surface glycoprotein (VSG), a protein critical for evading the host immune response .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the trypanosoma brucei parasite by interfering with the myristate incorporation process .

Pharmacokinetics

It is known that the compound exhibits an ic50 value of 14μm on ketri 243 , indicating its potency.

Result of Action

The result of the action of 10-Propoxydecanoic acid is the effective killing of the Trypanosoma brucei parasite. It exhibits a lethal dose 50 (LD50) of less than 1 μM in a cell culture assay .

Action Environment

It is known that the compound is stored at room temperature in continental us , which may suggest that it is stable under normal environmental conditions.

特性

IUPAC Name |

10-propoxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRAJJQTYQHRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922918 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Propoxydecanoic acid | |

CAS RN |

119290-00-5, 119290-12-9 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(Propoxy)decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 10-propoxydecanoic acid a potential anti-parasitic agent?

A: 10-Propoxydecanoic acid is a heteroatom-containing analog of myristic acid, a saturated fatty acid crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. In the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, the variant surface glycoprotein (VSG) relies on a GPI anchor containing exclusively myristate. [] 10-Propoxydecanoic acid disrupts this process by acting as a myristate analog, interfering with GPI biosynthesis and ultimately impacting parasite viability. [, ]

Q2: How does the structure of 10-propoxydecanoic acid contribute to its activity against Trypanosoma brucei?

A: While similar in chain length to myristate, 10-propoxydecanoic acid exhibits a lower hydrophobicity due to the presence of an oxygen atom replacing a methylene group. [] Research suggests that the selectivity of fatty acid incorporation into the GPI anchor depends on chain length rather than hydrophobicity. [] Therefore, 10-propoxydecanoic acid can compete with myristate during GPI biosynthesis, leading to the formation of dysfunctional anchors and disrupting VSG expression in Trypanosoma brucei. [, ]

Q3: Is 10-propoxydecanoic acid selectively toxic towards parasites?

A: Studies have shown that 10-propoxydecanoic acid exhibits selective toxicity towards Trypanosoma brucei while demonstrating low toxicity in mammalian cells. [] This selectivity makes it a promising candidate for the development of novel anti-parasitic therapies. Further research exploring the detailed mechanisms of uptake, metabolism, and incorporation of 10-propoxydecanoic acid in both parasite and mammalian cells is crucial to understand and exploit this selective toxicity. []

Q4: Beyond Trypanosoma brucei, what other applications are being explored for 10-propoxydecanoic acid and similar myristate analogs?

A: Research indicates that myristate analogs, including 10-propoxydecanoic acid, can inhibit the replication of certain retroviruses like HIV-1 and Moloney murine leukemia virus (MoMLV). [, ] These viruses rely on the myristoylation of their gag polyprotein precursors for assembly, a process that can be disrupted by the incorporation of myristate analogs. [, ] This highlights the potential of myristate analogs as broad-spectrum antiviral agents, although further research is needed to optimize their efficacy and safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

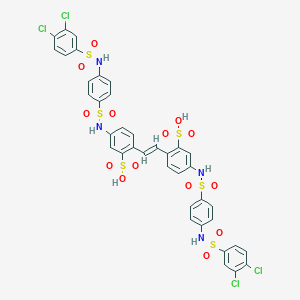

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)

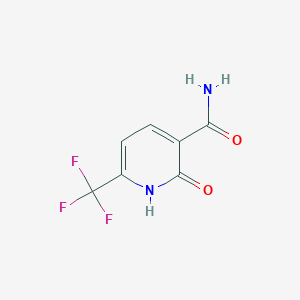

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)